molecular formula C7H17NO2 B1329597 (2,2-Diethoxyethyl)methylamine CAS No. 20677-73-0

(2,2-Diethoxyethyl)methylamine

Cat. No. B1329597
CAS RN: 20677-73-0
M. Wt: 147.22 g/mol
InChI Key: GHTDAXTYNRRXEC-UHFFFAOYSA-N
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Description

“(2,2-Diethoxyethyl)methylamine” is a chemical compound with the molecular formula C7H17NO2 . It has a molecular weight of 147.22 g/mol . The IUPAC name for this compound is 2,2-diethoxy-N-methylethanamine .


Molecular Structure Analysis

The InChI code for “(2,2-Diethoxyethyl)methylamine” is 1S/C7H17NO2/c1-4-9-7(6-8-3)10-5-2/h7-8H,4-6H2,1-3H3 . The Canonical SMILES string is CCOC(CNC)OCC .


Physical And Chemical Properties Analysis

“(2,2-Diethoxyethyl)methylamine” has a molecular weight of 147.22 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 6 .

Scientific Research Applications

1. Neurochemical Studies

Methylamine, a derivative of (2,2-Diethoxyethyl)methylamine, has been studied for its effects on the central nervous system. For instance, it exhibits anorexigenic properties and can modify feeding behavior in rats. This suggests its potential role in studies related to appetite control and disorders related to eating behavior (Raimondi et al., 2007).

2. Material Sciences and Polymer Chemistry

In the field of polymer chemistry, derivatives of (2,2-Diethoxyethyl)methylamine have been used in photopolymerization processes. An alkoxyamine compound derived from it has been proposed as a photoiniferter, crucial for initiating polymerization under UV irradiation (Guillaneuf et al., 2010).

3. Chemical Synthesis

This compound is also significant in the synthesis of complex organic structures. For instance, its use in the monocyclization of specific ethylamines leads to the formation of the 4-aryl-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine ring system, a structure of interest in organic and medicinal chemistry (Gee et al., 1993).

4. Atmospheric Chemistry

Methylamine, a related compound, plays a role in atmospheric chemistry, particularly in relation to aerosol formation and dynamics. Its interaction with other atmospheric compounds can lead to changes in aerosol properties, which is significant for understanding climate change and air pollution (De Haan et al., 2019).

Safety And Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is a flammable liquid and vapour, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-diethoxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6-8-3)10-5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTDAXTYNRRXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174731
Record name (2,2-Diethoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Diethoxyethyl)methylamine

CAS RN

20677-73-0
Record name 2,2-Diethoxy-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20677-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Diethoxyethyl)methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20677-73-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66542
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Record name (2,2-Diethoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-diethoxyethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.949
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Schlosser, G Simig, H Geneste - Tetrahedron, 1998 - Elsevier
The scope and limitations of three independent, though related routes leading to 5-substituted tetrahydroisoquinolines are explored: the Pictet-Spengler type cyclization of ortho-…
Number of citations: 25 www.sciencedirect.com
S Rayne - academia.edu
In their article, Voutchkova et al. 1 develop “property-based 5 guidelines for the design of chemicals with reduced chronic aquatic toxicity to multiple standardized species and endpoints …
Number of citations: 0 www.academia.edu
G Admans, Y Takahashi, S Ban, H Kato… - Bulletin of the …, 2001 - journal.csj.jp
Structure–activity relationships for aquatic toxicity were studied using neural networks and linear regression analysis. The structural features contributing to toxicity were identified in …
Number of citations: 9 www.journal.csj.jp
LD Newsome, DE Johnson, RL Lipnick… - Science of the total …, 1991 - Elsevier
Simple and multiple linear regressions were applied to the development of fish toxicity QSAR models for the 96-h LC 50 to the fathead minnow, Pimephales promelas. The data on …
Number of citations: 57 www.sciencedirect.com
H Yuan, Y Wang, Y Cheng - Journal of chemical information and …, 2007 - ACS Publications
The predictive accuracy of the model is of the most concern for computational chemists in quantitative structure−activity relationship (QSAR) investigations. It is hypothesized that the …
Number of citations: 58 pubs.acs.org
LD Newsome, DE Johnson… - ASTM Special Technical …, 1993 - books.google.com
Further development of a quantitative structure-activity relationship (QSAR) relies on a broader variety of chemical structures without loss of statistical robustness. Newsome et al. 1 (…
Number of citations: 10 books.google.com
M Nendza, CL Russom - Xenobiotica, 1991 - Taylor & Francis
1. Regression analysis has been applied to examine the structure-activity relationships regarding the acute fish toxicity (96 h LC 50 fathead minnow) of organic chemicals. The log P …
Number of citations: 118 www.tandfonline.com
CL Russom, SP Bradbury, SJ Broderius… - … and Chemistry: An …, 1997 - Wiley Online Library
In the field of aquatic toxicology, quantitative structure‐activity relationships (QSARs) have developed as scientifically credible models for predicting the toxicity of chemicals when little …
Number of citations: 728 setac.onlinelibrary.wiley.com
M Pintore, N Piclin, E Benfenati, G Gini… - QSAR & …, 2003 - Wiley Online Library
Recent progress in the development of powerful tools suitable to design and to classify large chemical libraries can be fruitfully extended also to the ecotoxicity domain. Amidst these …
Number of citations: 29 onlinelibrary.wiley.com
T Netzeva, M Pavan, A Worth - European …, 2007 - publications.jrc.ec.europa.eu
This review collects information on sources of aquatic toxicity data and computational tools for estimation of chemical toxicity aquatic to aquatic organisms, such as expert systems and …
Number of citations: 15 publications.jrc.ec.europa.eu

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